3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid
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Overview
Description
3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group, a chloro group, and a hydroxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the amino group. The chloro and hydroxy groups are then introduced through selective halogenation and hydroxylation reactions. The final step involves the formation of the benzoic acid moiety through carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of the amino, chloro, and hydroxy groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 3-Amino-5-chloro-2-hydroxybenzoic acid
- 5-Amino-2-chlorobenzoic acid
Comparison: 3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications where others may not be as effective.
Properties
IUPAC Name |
3-amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-2-1-10(16)6-11(12)7-3-8(13(17)18)5-9(15)4-7/h1-6,16H,15H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGHMSMGSWURCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690470 |
Source
|
Record name | 5-Amino-2'-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-24-8 |
Source
|
Record name | 5-Amino-2'-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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